2,2,3,3-Tetramethylbutan-1-amine
Description
Properties
Molecular Formula |
C8H19N |
|---|---|
Molecular Weight |
129.24 g/mol |
IUPAC Name |
2,2,3,3-tetramethylbutan-1-amine |
InChI |
InChI=1S/C8H19N/c1-7(2,3)8(4,5)6-9/h6,9H2,1-5H3 |
InChI Key |
MIWGNHMXTAYEQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C)(C)CN |
Origin of Product |
United States |
Preparation Methods
Alkylation Reaction
- Starting Materials : 2,2,3,3-Tetramethylbutane and ammonia or an amine.
- Conditions : High pressure and temperature, often with catalysts like palladium or platinum to enhance efficiency.
- Product : 2,2,3,3-Tetramethylbutan-1-amine.
Industrial Production
In industrial settings, the production may utilize continuous flow reactors to ensure consistent quality and yield. Advanced catalytic systems and optimized reaction conditions are crucial for enhancing process efficiency.
Chemical Reactions and Conditions
The synthesis of 2,2,3,3-Tetramethylbutan-1-amine involves complex chemical reactions that require precise conditions. The following table summarizes key aspects of the synthesis process:
| Reaction Component | Description | Conditions |
|---|---|---|
| Starting Material | 2,2,3,3-Tetramethylbutane | High pressure and temperature |
| Reactant | Ammonia or an amine | Presence of catalysts like palladium or platinum |
| Product | 2,2,3,3-Tetramethylbutan-1-amine | Requires purification steps |
Research Findings and Applications
2,2,3,3-Tetramethylbutan-1-amine and its derivatives, such as the hydrochloride salt, have potential applications in biological studies and as polymerization inhibitors. The amine group in these compounds can interact with enzymes and receptors, influencing their activity. Additionally, amine stabilizers are used in polymerization inhibitor compositions to stabilize nitroxide group-containing species.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetramethylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro compounds or amides.
Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and other amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro compounds, amides.
Reduction: Primary amines, secondary amines.
Substitution: Various substituted amines and other functionalized derivatives.
Scientific Research Applications
2,2,3,3-Tetramethylbutan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetramethylbutan-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their function. The compound can also participate in nucleophilic reactions, altering the structure and activity of biomolecules .
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares 2,2,3,3-Tetramethylbutan-1-amine with structurally analogous aliphatic and aromatic amines:
| Compound Name | Molecular Formula | Molecular Weight | Boiling Point | Key Structural Features |
|---|---|---|---|---|
| 2,2,3,3-Tetramethylbutan-1-amine | C₈H₁₉N | ~129.24 (free base) | N/A | Four methyl groups on C2 and C3 |
| 3,3-Dimethylbutan-1-amine | C₆H₁₅N | 101.19 | N/A | Two methyl groups on C3 |
| 3-Methylbut-2-en-1-amine | C₅H₁₁N | 85.15 | N/A | Unsaturated C=C bond at C2–C3 |
| 2,4,6-Trimethylaniline | C₉H₁₃N | 135.21 | N/A | Aromatic ring with three methyl groups |
Key Observations :
- Steric Effects : 2,2,3,3-Tetramethylbutan-1-amine exhibits greater steric hindrance than 3,3-Dimethylbutan-1-amine due to additional methyl groups on C2. This may reduce nucleophilicity and reactivity in substitution reactions .
- Unsaturation vs.
- Aromatic vs. Aliphatic : 2,4,6-Trimethylaniline’s aromatic ring confers distinct electronic properties, such as resonance stabilization of the amine group, contrasting with the aliphatic nature of 2,2,3,3-Tetramethylbutan-1-amine .
Biological Activity
2,2,3,3-Tetramethylbutan-1-amine, also known as N,N,3,3-tetramethylbutan-1-amine , is an organic compound with the molecular formula . It is characterized by its unique structure featuring four methyl groups and an amine group. This compound has garnered attention in various fields of research due to its potential biological activities and applications in organic synthesis.
The chemical properties of 2,2,3,3-tetramethylbutan-1-amine influence its biological activity. Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 129.24 g/mol |
| Density | 0.74 g/cm³ |
| Boiling Point | 90.4 °C |
| LogP | 1.984 |
| Vapour Pressure | 63.6 mmHg at 25°C |
These properties suggest that the compound is relatively stable under standard conditions and may interact favorably with biological systems.
The biological activity of 2,2,3,3-tetramethylbutan-1-amine is primarily attributed to its amine group, which can participate in hydrogen bonding and ionic interactions with various biological targets such as enzymes and receptors. The specific pathways and interactions depend on the context of its use.
Potential Mechanisms Include:
- Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Binding : It may interact with neurotransmitter receptors, potentially influencing neurological functions.
Biological Applications
Research has indicated several potential applications for 2,2,3,3-tetramethylbutan-1-amine:
- Organic Synthesis : It serves as a building block for synthesizing complex organic molecules.
- Pharmaceutical Development : The compound may be explored as a precursor for developing therapeutic agents.
- Biochemical Studies : It can be used in studies related to amine metabolism and enzyme kinetics.
Case Study 1: Antidepressant Properties
A study investigated the antidepressant properties of various amines through molecular docking simulations. Although specific data on 2,2,3,3-tetramethylbutan-1-amine was limited, similar compounds demonstrated significant binding affinities to serotonin receptors. This suggests potential for mood-enhancing effects through similar mechanisms .
Case Study 2: Enzyme Inhibition
Research into enzyme interactions revealed that amines could act as competitive inhibitors in certain metabolic pathways. While detailed studies on this specific compound are scarce, its structural similarities to known inhibitors suggest it may exhibit similar inhibitory effects on target enzymes .
Toxicological Profile
The safety and toxicity profile of 2,2,3,3-tetramethylbutan-1-amine is crucial for its application in research and industry. Preliminary assessments indicate that while it is generally stable and non-toxic under controlled conditions, further studies are necessary to fully understand its long-term effects and potential toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
